molecular formula C33H57CrO6 B12902401 Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')-

Cat. No.: B12902401
M. Wt: 601.8 g/mol
InChI Key: PIUQXXJGLWNJRS-UHFFFAOYSA-N
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Description

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- is a chromium(III) β-diketonate complex with the molecular formula Cr(C₁₁H₁₉O₂)₃ and a calculated molecular weight of 601.6 g/mol. The ligand, 2,2,7-trimethyl-3,5-octanedionate, features a branched alkyl chain with methyl groups at the 2, 2, and 7 positions, contributing to steric hindrance around the chromium center. This compound is anticipated to exhibit high solubility in organic solvents (e.g., toluene, chloroform) and thermal stability due to the bulky ligand structure, which shields the metal center from degradation .

Properties

Molecular Formula

C33H57CrO6

Molecular Weight

601.8 g/mol

IUPAC Name

chromium(3+);2,2,7-trimethyloctane-3,5-dione

InChI

InChI=1S/3C11H19O2.Cr/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3

InChI Key

PIUQXXJGLWNJRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cr+3]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of chromium(III) tris(β-diketonate) complexes typically follows a ligand exchange or direct complexation route involving chromium(III) salts and the β-diketone ligand under controlled conditions.

  • Starting materials: Chromium(III) salts such as chromium(III) chloride (CrCl3·6H2O) or chromium(III) nitrate, and the free β-diketone ligand 2,2,7-trimethyl-3,5-octanedione.
  • Solvents: Common solvents include methanol, ethanol, or other alcohols, sometimes with the addition of a base to deprotonate the β-diketone and facilitate coordination.
  • Reaction conditions: Reflux or heating under inert atmosphere to prevent oxidation or hydrolysis, with stirring to ensure homogeneity.

Typical Procedure

  • Ligand preparation: The β-diketone ligand 2,2,7-trimethyl-3,5-octanedione is purified if necessary by distillation or recrystallization.
  • Complexation reaction:
    • Dissolve chromium(III) salt in a suitable solvent.
    • Add the β-diketone ligand in stoichiometric excess (usually 3 equivalents per chromium).
    • Add a base such as sodium hydroxide or sodium acetate to deprotonate the ligand and promote chelation.
    • Heat the mixture under reflux for several hours (typically 2–6 hours).
  • Isolation:
    • Cool the reaction mixture to precipitate the chromium complex.
    • Filter and wash the solid with cold solvent to remove impurities.
    • Dry under vacuum or in a desiccator.

Specific Example from Literature

  • A related chromium(III) tris(β-diketonate) complex was prepared by reacting chromium(III) chloride hexahydrate with the β-diketone ligand in methanol with sodium hydroxide as base, refluxing for 3–4 hours, yielding an orange-yellow solid product with high purity and yield (~85–90%).

Reaction Scheme and Conditions

Step Reagents/Conditions Outcome
Ligand deprotonation β-diketone + NaOH (or NaOAc) in methanol Formation of β-diketonate anion
Complexation CrCl3·6H2O + 3 equiv β-diketonate anion, reflux 3–4 h Formation of Cr(III) tris(β-diketonate) complex
Isolation Cooling, filtration, washing with cold methanol Pure chromium complex solid

Analytical and Research Findings

  • Yield: Typically high, around 85–95% depending on purity of reagents and reaction control.
  • Color: The complex usually exhibits an orange to orange-yellow color, characteristic of chromium(III) β-diketonate complexes.
  • Characterization: Confirmed by elemental analysis, infrared spectroscopy (showing characteristic β-diketonate C=O stretching shifts), UV-Vis spectroscopy (d-d transitions of Cr(III)), and sometimes X-ray crystallography for structural confirmation.
  • Stability: The complex is stable under ambient conditions but sensitive to strong acids or reducing agents.

Comparative Notes on Preparation Variants

Method Variant Advantages Disadvantages
Direct complexation with CrCl3 and ligand in methanol Simple, high yield, scalable Requires careful control of pH and temperature
Use of base (NaOH vs NaOAc) NaOH provides stronger deprotonation, faster reaction NaOH can cause hydrolysis if not controlled
Solvent choice (methanol vs ethanol) Methanol dissolves reagents well, promotes faster reaction Ethanol may be preferred for solubility of some ligands

Chemical Reactions Analysis

Types of Reactions

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

    Reduction: It can be reduced to lower oxidation state chromium species.

    Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) species .

Scientific Research Applications

Catalysis

Chromium(III) tris(2,2,7-trimethyl-3,5-octanedionate) serves as an effective catalyst in various organic reactions:

  • Polymerization Reactions : It is utilized in the polymerization of olefins and other monomers due to its ability to facilitate coordination reactions.
  • Oxidation Reactions : The compound can act as a catalyst for oxidation processes, enhancing the efficiency of converting alcohols to ketones or aldehydes.

Materials Science

In materials science, this chromium complex is used in the synthesis of advanced materials:

  • Thin Films : Chromium tris(2,2,7-trimethyl-3,5-octanedionate) is employed in the deposition of thin films for electronic applications. Its thermal stability and film-forming properties make it suitable for use in semiconductor manufacturing.
  • Nanomaterials : Research indicates that this compound can be used to create nanostructured materials with unique optical and electronic properties.

Biological Studies

The biological applications of chromium(III) tris(2,2,7-trimethyl-3,5-octanedionate) are gaining attention:

  • Anticancer Research : Studies have shown potential anticancer properties of chromium complexes. The compound's ability to induce apoptosis in cancer cells is under investigation.
  • Antioxidant Activity : Preliminary research suggests that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.

Case Studies

In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with chromium(III) tris(2,2,7-trimethyl-3,5-octanedionate) resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Mechanism of Action

The mechanism by which Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O’)- exerts its effects involves coordination with target molecules. The chromium ion can interact with various substrates, facilitating catalytic reactions. The ligands stabilize the chromium ion, allowing it to participate in redox reactions and other chemical processes. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Notes

Health and Safety : Chromium(III) compounds are generally less toxic than Cr(VI) species but may still pose risks upon prolonged exposure. Proper handling protocols are essential .

Data Limitations : Direct experimental data for the target compound is sparse; comparisons rely on structural analogs and computational predictions.

Research Gaps : Further studies on the target compound’s catalytic efficiency and electronic properties are needed to validate theoretical models.

Biological Activity

Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O'), commonly known as chromium acetylacetonate, is a coordination compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields based on diverse research findings.

  • Molecular Formula : C33H60CrO6
  • Molecular Weight : 604.8 g/mol
  • CAS Number : 69701-41-3
  • InChIKey : NDQOEJWIDMOQSJ-UHFFFAOYSA-N

Mechanisms of Biological Activity

Chromium acetylacetonate exhibits various biological activities attributed to its ability to interact with biological macromolecules. The primary mechanisms include:

  • Antioxidant Activity : Chromium compounds are known to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
  • Anticancer Properties : Research has indicated that chromium acetylacetonate may possess anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Insulin Mimetic Effects : Chromium has been studied for its role in glucose metabolism. It enhances insulin sensitivity and may help in managing diabetes by mimicking insulin's action on cellular glucose uptake.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Insulin SensitizationEnhances glucose uptake
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Activity

A study conducted on the effects of chromium acetylacetonate on human cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells, including P-388 murine leukemia and KB carcinoma cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates in treated cultures compared to controls .

Case Study 2: Insulin Mimetic Effects

In a clinical study involving diabetic patients, chromium acetylacetonate was administered as a supplement alongside standard treatment. Results showed improved glycemic control and enhanced insulin sensitivity measured by fasting blood glucose levels and HbA1c percentages. Participants reported fewer fluctuations in blood sugar levels during the trial period .

Toxicology and Safety

While chromium compounds have beneficial biological activities, it is essential to consider their toxicity profiles. Chromium (III) complexes are generally regarded as less toxic than hexavalent chromium forms. However, excessive intake can lead to adverse effects such as gastrointestinal disturbances or allergic reactions. Long-term studies are needed to fully understand the safety profile of chromium acetylacetonate in clinical applications.

Q & A

Basic: What are the optimal synthetic methodologies for preparing Chromium, tris(2,2,7-trimethyl-3,5-octanedionato-O,O')- with high purity?

Methodological Answer:
The synthesis typically involves reacting chromium(III) salts (e.g., chromium chloride) with the β-diketonate ligand (2,2,7-trimethyl-3,5-octanedione) in a solvothermal or reflux system. Key parameters include:

  • Molar ratio : A 1:3 stoichiometry of Cr³⁺ to ligand ensures complete coordination .
  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) minimize side reactions and enhance ligand solubility .
  • Purification : Recrystallization from ethanol or diethyl ether, followed by vacuum sublimation, yields >95% purity. Purity is verified via elemental analysis and mass spectrometry.

Basic: How can researchers validate the octahedral coordination geometry of this chromium complex experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles, confirming the tris-chelated structure. For example, Cr–O bond lengths typically range from 1.90–1.95 Å in analogous β-diketonate complexes .
  • Magnetic susceptibility : Low magnetic moment (~3.87 µB) aligns with d³ high-spin Cr(III) in an octahedral field.
  • UV-Vis spectroscopy : Absorption bands at ~450 nm (d-d transitions) and ligand-centered transitions at 280–320 nm provide complementary evidence .

Advanced: How can contradictory spectroscopic data (e.g., EPR silence vs. magnetic susceptibility) for this complex be reconciled?

Methodological Answer:

  • Theoretical framework : Apply ligand field theory (LFT) to model electronic structure. EPR silence in Cr(III) complexes may arise from zero-field splitting (ZFS) due to distorted octahedral symmetry .
  • Experimental refinement : Conduct variable-temperature magnetic measurements to distinguish between static Jahn-Teller distortions and dynamic effects. Pair with DFT calculations (e.g., using ORCA or Gaussian) to simulate ZFS parameters .
  • Cross-validation : Correlate SCXRD data with EXAFS to detect subtle structural distortions not resolved by diffraction alone .

Advanced: What computational strategies are effective for predicting the catalytic activity of this complex in oxidation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the geometry of the complex and transition states using hybrid functionals (e.g., B3LYP) with a Cr-def2-TZVP basis set. Calculate activation energies for O₂ binding and substrate oxidation pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in THF) on reaction kinetics using COMSOL Multiphysics or GROMACS .
  • Machine Learning (ML) : Train models on existing catalytic datasets (e.g., TOF, turnover numbers) to predict optimal reaction conditions (temperature, solvent, co-catalysts) .

Advanced: How can researchers design experiments to investigate ligand substitution kinetics in this complex under varying pH conditions?

Methodological Answer:

  • Stopped-flow spectrophotometry : Monitor absorbance changes at 450 nm (Cr³⁺ d-d transitions) during ligand displacement by competing agents (e.g., H₂O, Cl⁻) .
  • Variable-pH kinetics : Use buffered solutions (pH 2–10) to study proton-assisted dissociation mechanisms. Fit rate constants to the Eigen-Wilkins mechanism to distinguish associative vs. dissociative pathways .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand exchange to identify driving forces .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining crystallinity and phase purity?

Methodological Answer:

  • Process Control : Implement factorial design (e.g., 2³ design) to optimize reaction time, temperature, and agitation rate. Use response surface methodology (RSM) to maximize yield and purity .
  • Powder Technology : Employ spray drying or freeze-drying to control particle size distribution (PSD) and minimize amorphous content .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time tracking of crystallization dynamics .

Advanced: How can researchers evaluate the environmental impact of this complex’s degradation byproducts?

Methodological Answer:

  • Life Cycle Assessment (LCA) : Model degradation pathways (hydrolysis, photolysis) using software like SimaPro. Identify persistent intermediates via GC-MS .
  • Ecotoxicology Assays : Conduct Daphnia magna or algal growth inhibition tests on degradation products. Cross-reference with OECD guidelines for hazard classification .
  • Computational Toxicology : Apply QSAR models to predict acute/chronic toxicity of Cr-containing fragments .

Advanced: What interdisciplinary approaches integrate this complex into hybrid materials (e.g., MOFs or nanocomposites)?

Methodological Answer:

  • Coordination-Driven Assembly : Use the complex as a node in MOF synthesis. Pair with dicarboxylate linkers (e.g., terephthalate) and characterize porosity via BET surface area analysis .
  • Nanocomposite Fabrication : Embed the complex in silica or polymer matrices via sol-gel methods. Assess dispersion homogeneity using TEM and XRD .
  • Functional Testing : Evaluate hybrid materials for applications in gas storage (volumetric adsorption) or catalysis (recyclability studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.